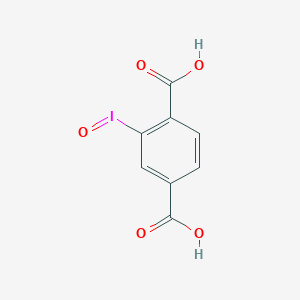
2-Iodosylbenzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodosylbenzene-1,4-dicarboxylic acid, also known as 2-iodosylterephthalic acid, is an organoiodine compound with the molecular formula C8H5IO5 and a molecular weight of 308.03 g/mol . This compound is characterized by the presence of an iodosyl group (-IO) attached to a benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions . It is a colorless solid that is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodosylbenzene-1,4-dicarboxylic acid can be synthesized through the oxidation of 2-iodobenzene-1,4-dicarboxylic acid. The oxidation process typically involves the use of strong oxidizing agents such as peracetic acid or hydrogen peroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Iodosylbenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent and can transfer oxygen to other substrates.
Reduction: It can be reduced to 2-iodobenzene-1,4-dicarboxylic acid.
Substitution: The iodosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major product is the oxidized substrate.
Reduction: The major product is 2-iodobenzene-1,4-dicarboxylic acid.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
2-Iodosylbenzene-1,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodosylbenzene-1,4-dicarboxylic acid involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodosyl group (-IO) is highly reactive and can form transient intermediates with substrates, facilitating the transfer of oxygen . This compound can interact with various molecular targets and pathways, including enzymes and proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Iodosylbenzene: Similar in structure but lacks the carboxylic acid groups.
2-Iodobenzene-1,4-dicarboxylic acid: Similar but lacks the iodosyl group.
Terephthalic acid: Similar but lacks the iodine and iodosyl groups.
Properties
IUPAC Name |
2-iodosylterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO5/c10-7(11)4-1-2-5(8(12)13)6(3-4)9-14/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLSVVHVIXBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2568414.png)
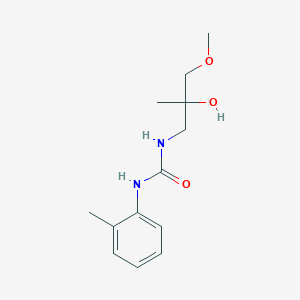
![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)
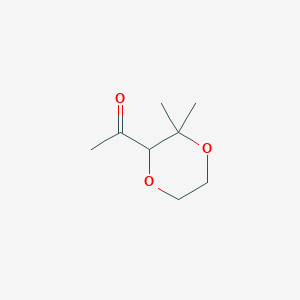
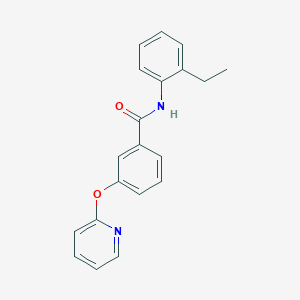
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
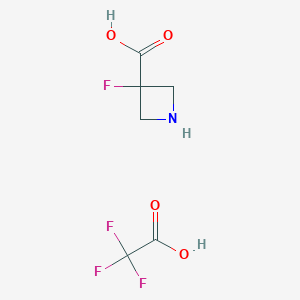

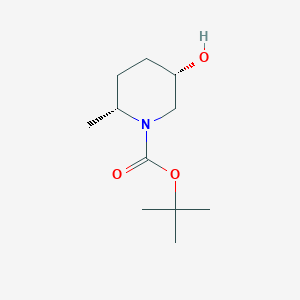
methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2568430.png)

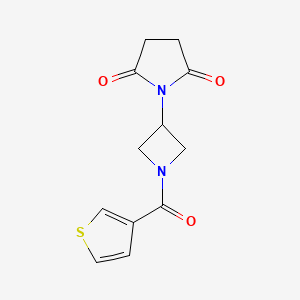
![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)
